

# Bismuth Chromate as a Photoanode in Solar Cells: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Bismuth chromate*

Cat. No.: B3031461

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## Introduction

Bismuth-based materials are gaining significant attention in the field of solar energy conversion due to their unique electronic and optical properties, including visible light absorption and favorable band positions.<sup>[1][2]</sup> **Bismuth chromate** ( $\text{Bi}_2\text{CrO}_4$ ), in particular, has been explored as a promising semiconductor material for photoelectrochemical (PEC) applications.<sup>[3]</sup> While the majority of current research focuses on its use in photocatalytic water splitting for hydrogen production, its fundamental properties suggest potential as a photoanode in solar cells for electricity generation.<sup>[3][4]</sup>

These application notes provide a comprehensive overview of the synthesis of **bismuth chromate** and the fabrication and characterization of photoanodes for use in photoelectrochemical cells. The protocols are compiled from existing literature on **bismuth chromate** and analogous bismuth-based photoanode materials.

## Quantitative Data Presentation

Currently, there is a notable lack of published data specifically detailing the performance of **bismuth chromate** as a photoanode in a solar cell configuration for power generation (e.g., power conversion efficiency, open-circuit voltage, and fill factor). The available quantitative data primarily pertains to its application in photoelectrochemical water splitting. The following table

summarizes key performance metrics from these studies, which can offer preliminary insights into its potential for photocurrent generation.

Material/System	Illumination	Electrolyte	Photocurrent Density (at 1.23 V vs. RHE)	Reference
Triclinic-phase Bi <sub>2</sub> CrO <sub>6</sub>	Visible Light	-	Not explicitly stated for solar cell configuration	[3]
Bi/Bi <sub>2</sub> Se <sub>3</sub> Nanocomposite	Solar Illumination	-	395 μA/cm <sup>2</sup> at 0 V vs. RHE	[5]
Mo:BiVO <sub>4</sub>	AM 1.5G	-	5.25 mA/cm <sup>2</sup>	[6]
BiVO <sub>4</sub> /WO <sub>3</sub> Nanocoral	Simulated Solar	-	~2.4 times that of bare WO <sub>3</sub>	[7]
FeOOH/NiOOH/BiVO <sub>4</sub>	-	1 M KB (pH 9.3)	~6.10 mA/cm <sup>2</sup>	[8]

Note: The data presented above is for photoelectrochemical water splitting and not for solar cells designed for electricity generation. This data is provided to give an indication of the material's photo-response.

## Experimental Protocols

### Protocol 1: Synthesis of Bismuth Chromate Powder

This protocol describes a hydrothermal method for the synthesis of **bismuth chromate** crystals.

#### Materials:

- Bismuth(III) nitrate pentahydrate (Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O)
- Sodium chromate (Na<sub>2</sub>CrO<sub>4</sub>)

- Deionized (DI) water
- Teflon-lined stainless steel autoclave

**Procedure:**

- Prepare precursor solutions by dissolving stoichiometric amounts of  $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$  and  $\text{Na}_2\text{CrO}_4$  in DI water.
- Mix the precursor solutions under constant stirring to form a suspension.
- Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it to a specific temperature (e.g., 160-200°C) for a designated period (e.g., 12-24 hours).
- After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by filtration or centrifugation.
- Wash the collected powder several times with DI water and ethanol to remove any unreacted precursors and byproducts.
- Dry the final **bismuth chromate** powder in an oven at a low temperature (e.g., 60-80°C) for several hours.

## Protocol 2: Fabrication of Bismuth Chromate Photoanode

This protocol outlines the preparation of a **bismuth chromate** photoanode on a conductive substrate using a screen-printing or drop-casting method.

**Materials:**

- Synthesized **bismuth chromate** powder
- Fluorine-doped tin oxide (FTO) coated glass substrates

- Binder (e.g., ethyl cellulose)
- Solvent (e.g., terpineol)
- Mortar and pestle
- Screen printer or micropipette
- Furnace

Procedure:

- Prepare a paste by grinding the synthesized **bismuth chromate** powder with a binder and a solvent in a mortar and pestle until a homogeneous consistency is achieved.
- Clean the FTO glass substrates by sonicating them sequentially in acetone, ethanol, and DI water, followed by drying with a stream of nitrogen.
- Deposit the **bismuth chromate** paste onto the conductive side of the FTO substrate using either screen-printing for uniform layers or drop-casting for smaller-scale fabrication.
- Dry the coated substrates at a low temperature (e.g., 100-150°C) to evaporate the solvent.
- Sinter the dried films in a furnace at a high temperature (e.g., 450-550°C) for a specific duration to ensure good adhesion and crystallinity of the **bismuth chromate** layer.
- Allow the photoanodes to cool down to room temperature slowly.

## Protocol 3: Assembly and Characterization of a Photoelectrochemical Cell

This protocol describes the general assembly of a three-electrode photoelectrochemical cell for characterizing the performance of the **bismuth chromate** photoanode.

Materials:

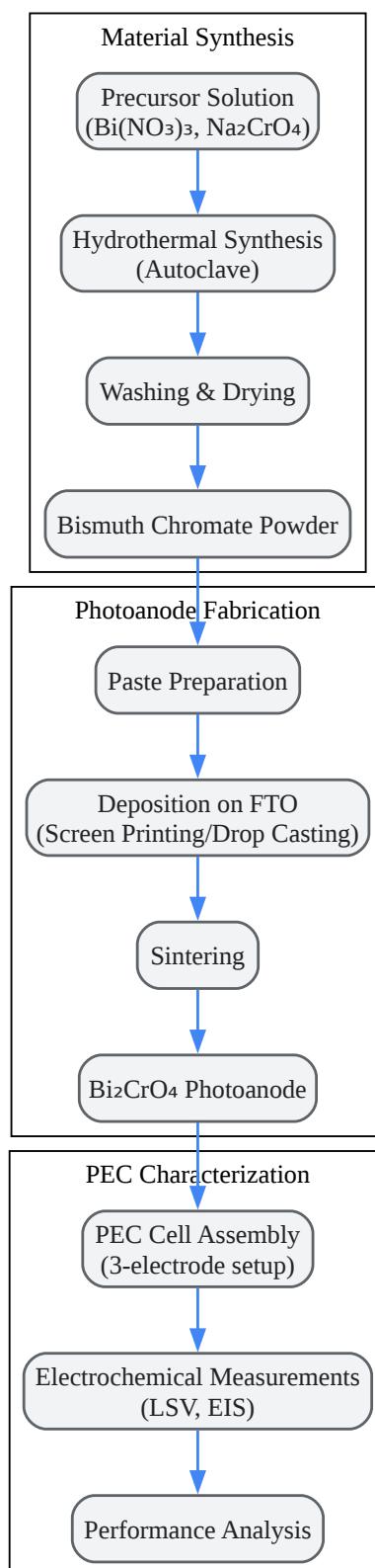
- Fabricated **bismuth chromate** photoanode (working electrode)

- Platinum (Pt) wire or foil (counter electrode)
- Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
- Electrolyte solution (e.g., aqueous  $\text{Na}_2\text{SO}_4$ )
- Photoelectrochemical cell
- Potentiostat/Galvanostat
- Solar simulator (e.g., AM 1.5G)

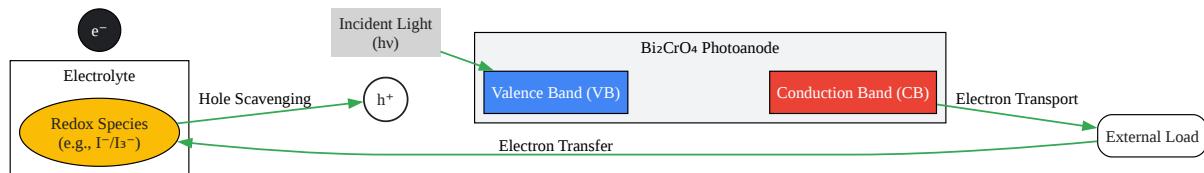
#### Procedure:

- Assemble the three-electrode setup in the photoelectrochemical cell with the **bismuth chromate** photoanode as the working electrode, a Pt wire/foil as the counter electrode, and an Ag/AgCl or SCE electrode as the reference electrode.
- Fill the cell with the electrolyte solution, ensuring that all three electrodes are properly immersed.
- Connect the electrodes to a potentiostat.
- Illuminate the photoanode with a solar simulator.
- Perform photoelectrochemical measurements, such as linear sweep voltammetry (LSV), to obtain photocurrent density-voltage (J-V) curves.
- Measure the electrochemical impedance spectroscopy (EIS) to study the charge transfer kinetics at the photoanode-electrolyte interface.
- For solar cell characterization, a two-electrode setup with a suitable redox couple in the electrolyte would be used to measure parameters like open-circuit voltage ( $\text{V}_{\text{oc}}$ ), short-circuit current density ( $\text{J}_{\text{sc}}$ ), fill factor (FF), and power conversion efficiency (PCE).

## Visualizations

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Caption: Experimental workflow for synthesis, fabrication, and characterization.

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Caption: Charge transfer mechanism at the photoanode-electrolyte interface.

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